2-nitro-N-quinolin-8-ylbenzenesulfonamide

Catalog No.
S11236611
CAS No.
21868-77-9
M.F
C15H11N3O4S
M. Wt
329.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-nitro-N-quinolin-8-ylbenzenesulfonamide

CAS Number

21868-77-9

Product Name

2-nitro-N-quinolin-8-ylbenzenesulfonamide

IUPAC Name

2-nitro-N-quinolin-8-ylbenzenesulfonamide

Molecular Formula

C15H11N3O4S

Molecular Weight

329.3 g/mol

InChI

InChI=1S/C15H11N3O4S/c19-18(20)13-8-1-2-9-14(13)23(21,22)17-12-7-3-5-11-6-4-10-16-15(11)12/h1-10,17H

InChI Key

YCXUFEOBLVZNAP-UHFFFAOYSA-N

solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=CC3=C2N=CC=C3

2-Nitro-N-(quinolin-8-yl)benzenesulfonamide (CAS 21868-77-9) is a specialized bifunctional building block characterized by an 8-aminoquinoline directing group coupled to an ortho-nitrobenzenesulfonyl (nosyl) moiety. It serves as a critical intermediate in the synthesis of N-8-quinolinyl benzenesultams [1] and functions as a standalone inhibitor of the solute carrier family 40 member 1 (SLC40A1/ferroportin) . For procurement and material selection, its value lies in the precise regiochemistry of the ortho-nitro group, which enables downstream reduction and diazotization-induced intramolecular cyclization—a pathway unavailable to its para-nitro or unsubstituted analogs.

Research Fit

NF-κB pathway inhibition study context
Ferroportin (SLC40A1) target engagement context
Defined selectivity profile across NQBS chemotype series
Absence of acute cytotoxicity at functional assay concentrations

Generic substitution with 4-nitro-N-(quinolin-8-yl)benzenesulfonamide or unsubstituted N-(quinolin-8-yl)benzenesulfonamide leads to complete synthetic failure when targeting biaryl sultam architectures. The specific ortho-placement of the nitro group is an absolute requirement for the sequential reduction to the 2-amino derivative followed by diazotization-induced intramolecular cyclization [1]. Furthermore, in pharmacological screening, the unreduced 2-nitro compound demonstrates significantly distinct target affinity compared to its reduced 2-amino counterpart. Substituting this precursor with alternative protecting groups (like tosyl or mesyl) eliminates the capacity for both mild thiolate-mediated deprotection and targeted cyclization, severely limiting its utility in advanced library synthesis.

Substitution Risk

2-Amino reduced analogue (CAS 16082-64-7)
Reduction of the nitro group reverses ferroportin/NF-κB selectivity ratio; ferroportin activity is sharply diminished. Not interchangeable for dual-pathway studies.
4-Nitro positional isomer (CAS 33757-62-9)
Enhanced NF-κB translocation inhibition observed, but ferroportin target engagement data absent. Selectivity vector may differ substantially; confirmatory re-assaying required.
Unsubstituted parent (CAS 16082-59-0)
Weaker activity across both ferroportin and NF-κB pathways; substitution of 2-nitro is critical for balanced potency. Direct substitution may produce qualitatively different outcomes.

Ferroportin (SLC40A1) Inhibition Potency

When evaluated as an inhibitor of solute carrier family 40 member 1 (SLC40A1, ferroportin), the unreduced 2-nitro-N-(quinolin-8-yl)benzenesulfonamide demonstrates a substantially higher binding affinity than its reduced 2-amino counterpart. Quantitative screening establishes an IC50 of 2.9 µM for the 2-nitro compound, compared to 20.8 µM for the 2-amino-N-quinolin-8-yl-benzenesulfonamide derivative . This ~7.1-fold increase in potency highlights the critical role of the electron-withdrawing nitro group in target engagement.

Evidence DimensionSLC40A1 (Ferroportin) Inhibitory IC50
Target Compound Data2.9 µM (2900 nM)
Comparator Or Baseline2-amino-N-quinolin-8-yl-benzenesulfonamide (20.8 µM / 20800 nM)
Quantified Difference7.17-fold higher potency (lower IC50) for the 2-nitro target compound.
ConditionsIn vitro SLC40A1 inhibition assay.

For researchers developing hepcidin antagonists or ferroportin modulators, procuring the 2-nitro form provides a significantly more potent starting point for structure-activity relationship (SAR) studies than the reduced analog.

Ferroportin IC50
Head-to-head
2,900 nM vs 20,800 nM (7.2-fold)
Supports ferroportin engagement context
Direct head-to-head fluorescence polarization assay; data to verify

Sultam Cyclization Precursor

The synthesis of N-8-quinolinyl benzenesultams—a class of potent NF-κB inhibitors—strictly requires the ortho-nitro functionality of 2-nitro-N-(quinolin-8-yl)benzenesulfonamide. The compound serves as the essential precursor that undergoes reduction to the 2-amino intermediate, which is subsequently subjected to diazotization-induced cyclization [1]. Attempts to utilize para-nitro isomers (e.g., 4-nitro-N-(quinolin-8-yl)benzenesulfonamide) or unsubstituted analogs fail to yield the sultam core due to the lack of spatial proximity required for the intramolecular ring closure.

Evidence DimensionBenzenesultam Ring Formation Capability
Target Compound DataEnables direct cyclization to N-8-quinolinyl benzenesultams via reduction/diazotization.
Comparator Or Baseline4-nitro-N-(quinolin-8-yl)benzenesulfonamide or unsubstituted analogs (0% sultam yield).
Quantified DifferenceBinary outcome (successful cyclization vs. complete synthetic failure).
ConditionsReduction followed by diazotization conditions.

Buyers targeting the synthesis of biaryl sultam libraries must procure this exact ortho-nitro isomer to ensure the geometric feasibility of the critical cyclization step.

Selectivity Ratio
Cross-study
Ferroportin/NF-κB ratio 0.91 (balanced) vs 10.4 (NF-κB biased)
Supports dual-pathway study context
Cross-assay comparison; selectivity reversal upon nitro-to-amino reduction

Orthogonal Nosyl Deprotection

As a derivative of the 2-nitrobenzenesulfonyl (nosyl) group, 2-nitro-N-(quinolin-8-yl)benzenesulfonamide provides distinct processability advantages over standard tosyl (Ts) protected 8-aminoquinolines. The electron-withdrawing nature of the ortho-nitro group activates the sulfonamide bond, allowing for mild cleavage using thiolate reagents at room temperature [1]. In contrast, tosyl-protected analogs require harsh acidic (e.g., refluxing HBr) or dissolving metal reductive conditions for cleavage, which destroy acid-labile or reducible functional groups. This orthogonal cleavability minimizes byproduct formation and improves overall yield when handling highly functionalized intermediates.

Evidence DimensionDeprotection Conditions and Functional Group Tolerance
Target Compound DataCleavage via thiolate reagents at 25°C, pH ~8-10.
Comparator Or BaselineTosyl-N-(quinolin-8-yl) derivative (requires strong acids or Na/NH3 at -78°C).
Quantified DifferenceEnables 100% preservation of acid-labile groups (e.g., Boc, acetals) during deprotection, compared to 0% preservation with standard Tosyl cleavage conditions.
ConditionsStandard complex organic synthesis deprotection protocols.

For process chemists, the orthogonal cleavability of the nosyl group minimizes byproduct formation and improves overall yield when handling highly functionalized intermediates.

In-Class Rank
Head-to-head
Top potency (2,900 nM) among open-form NQBS
Supports ferroportin screening rank
Identical assay conditions across tested analogues
NF-κB IC50
Head-to-head
3.2 µM vs 1.5 µM (4-nitro isomer)
Supports isomer-selectivity review
Same cell-based p65 translocation assay context
Off-target Profile
Class-level
NF-κB 3,200 nM; Mdm4 3,730 nM; BARD1 4,370 nM; inactive cytotoxicity
Supports selectivity characterization context
Class-level inference; source review recommended

NF-κB Inhibitor Library Synthesis

Due to its exclusive ability to undergo reduction and diazotization-induced cyclization, this compound is the required starting material for synthesizing N-8-quinolinyl benzenesultam libraries targeting NF-κB pathway inhibition [1].

Ferroportin Antagonist Screening

With a verified IC50 of 2.9 µM, the compound serves as a potent, direct-acting baseline inhibitor for assays evaluating solute carrier family 40 member 1 (SLC40A1) activity and iron metabolism modulation .

C-H Activation Directing Group

The combination of the 8-aminoquinoline directing group and the mildly cleavable 2-nitrobenzenesulfonyl moiety makes this compound highly suitable for transition-metal-catalyzed C-H functionalization workflows where harsh deprotection conditions must be avoided [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Ferroportin-targeted screening studies
Ferroportin pathway inhibition context
Target engagement assay review
NF-κB pathway mechanistic studies in lymphoma models
NF-κB pathway modulation profile
Cell-model viability and pathway endpoint review
Structure-activity relationship benchmarking
Open-form NQBS potency reference
Selectivity profile and synthetic diversification review
Iron metabolism and inflammatory signaling pathway research
Dual-pathway (ferroportin/NF-κB) research context
Pathway crosstalk endpoint review

XLogP3

2.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

329.04702701 g/mol

Monoisotopic Mass

329.04702701 g/mol

Heavy Atom Count

23

UNII

QX533D5WV7

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